3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride
Description
3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a biphenyl derivative featuring a methyl group at the 3'-position of the biphenyl scaffold and a primary amine group at the 4-position, stabilized as a hydrochloride salt. Structurally, it belongs to a class of aromatic amines widely utilized in pharmaceutical and materials science research. The compound’s molecular formula is estimated as C₁₃H₁₄ClN (molecular weight ~219.5 g/mol), derived from analogs like 3'-methoxy and 3'-chloro derivatives .
Properties
IUPAC Name |
4-(3-methylphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPPSOPKFLDRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374924 | |
| Record name | 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-51-0, 57964-45-1 | |
| Record name | 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3'-Methyl-4-biphenylyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a three-step process:
Nitration of 3'-Methyl-[1,1'-biphenyl]
Introduction of a nitro group at the 4-position of the biphenyl ring.Reduction of the Nitro Group to an Amine
Conversion of the nitro group to an amine group using catalytic hydrogenation.Formation of Hydrochloride Salt
Treatment of the free amine with hydrochloric acid to produce the stable hydrochloride salt.
This approach leverages well-established aromatic substitution and reduction reactions to achieve the target compound.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Electrophilic Aromatic Nitration | Mixed acid system (HNO3/H2SO4), controlled temperature | Selective nitration at the 4-position adjacent to the methyl-substituted ring. |
| 2 | Catalytic Hydrogenation | Hydrogen gas, palladium on carbon (Pd/C) catalyst, solvent (e.g., ethanol or tetrahydrofuran), temperature 25-100 °C, pressure 0.5-5 MPa | Efficient reduction of nitro to amine; catalyst loading typically 0.1-1 wt% relative to substrate. |
| 3 | Salt Formation | Hydrochloric acid in isopropanol or aqueous solution | Crystallization of the hydrochloride salt by cooling; enhances purity and stability. |
Research Findings on Preparation Efficiency
Catalytic Hydrogenation Parameters:
Studies indicate optimal hydrogenation occurs at 60-90 °C and 1-3 MPa pressure using Pd/C catalyst, achieving high conversion rates and purity.Solvent Effects:
Use of tetrahydrofuran or 2-methyltetrahydrofuran as solvents improves solubility and reaction kinetics during reduction.Crystallization Conditions:
Dropwise addition of the hydrogenated solution into cold water (5-20 °C, preferably 10-15 °C) under inert atmosphere (nitrogen) facilitates formation of high-purity hydrochloride crystals.
Alternative Synthetic Routes and Industrial Scale-up
While classical batch synthesis is common, industrial methods may employ continuous flow reactors to enhance reaction control and scalability. Automation improves reproducibility and yield, particularly in the nitration and hydrogenation steps.
Comparative Analysis of Preparation Methods
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Control | Moderate; requires careful monitoring | High; precise temperature and time control |
| Scalability | Limited by reactor size | Easily scalable |
| Safety | Handling of strong acids and hydrogen gas in batch mode requires strict protocols | Safer due to contained environment |
| Yield and Purity | High purity achievable with optimized conditions | Comparable or superior yields with better reproducibility |
| Cost | Moderate; batch processing costs | Potentially lower due to efficiency gains |
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Nitration temperature | 0-10 °C | Controls regioselectivity of nitration |
| Hydrogenation temperature | 60-90 °C | Affects reduction rate and selectivity |
| Hydrogen pressure | 1-3 MPa | Influences catalyst activity and yield |
| Catalyst loading | 0.1-1 wt% Pd/C | Balances cost and reaction efficiency |
| Solvent ratio (substrate:solvent) | 1:1.5 to 1:4 | Influences solubility and reaction rate |
| Crystallization temperature | 5-20 °C (preferably 10-15 °C) | Determines crystal quality and purity |
| Antioxidants in hydrogenation | 0.02-0.2 wt% (e.g., 2,6-di-tert-butyl-4-methylphenol) | Prevents oxidation of sensitive intermediates |
Supporting Research and Patents
A patent describing hydrogenation of nitro-substituted biphenyl derivatives highlights the use of tetrahydrofuran solvent, Pd/C catalyst, and controlled hydrogen pressure and temperature to obtain amine biphenyls with >99% purity.
Research on biphenyl derivatives synthesis via Suzuki-Miyaura coupling provides insights into substituent effects and purification, relevant for biphenyl amine derivatives.
Industrial chemical synthesis patents emphasize mild reaction conditions and ease of operation for large-scale production of biphenyl amines, supporting the feasibility of the described methods.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-[1,1’-biphenyl]-4-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Nitro and nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride has been investigated for its potential in anticancer therapies. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of glioblastoma cells, which are notoriously resistant to conventional therapies. A study indicated that this compound acts as a dual inhibitor of EZH2 and HSP90, leading to significant reductions in cell proliferation rates in treated glioblastoma cells .
Mechanism of Action
The compound’s mechanism primarily involves the inhibition of specific protein interactions critical for cancer cell survival and proliferation. By targeting both EZH2, a histone methyltransferase involved in gene silencing, and HSP90, a chaperone protein that stabilizes many oncoproteins, it disrupts multiple pathways essential for tumor growth .
Biochemical Applications
Proteomics Research
In proteomics, this compound serves as a biochemical tool for studying protein interactions and post-translational modifications. Its ability to modulate protein stability makes it valuable for understanding cellular processes at the molecular level . Researchers utilize this compound to explore the dynamics of protein complexes and their roles in various biological functions.
Analytical Chemistry
The compound is also employed in analytical chemistry for the development of assays that require specific binding interactions or modifications of target proteins. Its hydrochloride form enhances solubility and stability in aqueous solutions, facilitating its use in various experimental setups.
Environmental and Toxicological Studies
Toxicological Assessments
Research has indicated that compounds structurally related to this compound can exhibit toxicological effects. Studies have evaluated its carcinogenic potential through animal models, revealing insights into long-term exposure risks associated with biphenyl derivatives .
Data Tables
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Dual inhibitor of EZH2 and HSP90; cytotoxic effects against glioblastoma |
| Biochemical Applications | Tool for proteomics; modulates protein interactions |
| Analytical Chemistry | Used in assays for studying protein stability and interactions |
| Toxicological Assessments | Evaluated for carcinogenic potential; insights from animal studies |
Case Studies
- Cytotoxicity Against Glioblastoma Cells
- Proteomic Analysis
- Toxicological Evaluation
Mechanism of Action
The mechanism of action of 3’-Methyl-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparison with Similar Compounds
Table 1: Key Analogs of 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride
Key Findings:
Electron-Donating vs. Chloro (3'-Cl): Electron-withdrawing nature reduces amine basicity and may elevate toxicity risks (e.g., carcinogenicity trends observed in 4-aminobiphenyl derivatives) . Methoxy (3'-OCH₃): Resonance donation improves solubility in polar solvents and is favored in optoelectronic applications .
Positional Isomerism :
- 4'-Methoxy-[1,1'-biphenyl]-3-amine HCl demonstrates how substituent position alters conjugation pathways, impacting electronic properties in materials science .
Functional Group Modifications :
- N,N-Dimethylation : Introduces steric hindrance, reducing reactivity in cross-coupling reactions but stabilizing the amine against oxidation .
Biological Activity
3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS 3419-49-6) is a compound of interest in various biological and pharmacological studies. Its structure consists of a biphenyl moiety substituted with a methyl group and an amine group, contributing to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects in different biological systems, and relevant research findings.
- Chemical Formula : C13H13N- HCl
- Molecular Weight : 219.71 g/mol
The biological activity of this compound has been linked to several mechanisms:
- Receptor Interaction : The compound has been studied for its interaction with various receptors, including sigma receptors. These receptors are implicated in numerous physiological processes and are considered potential targets for drug development.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
Anticancer Properties
Recent studies have explored the potential anticancer effects of this compound. In vitro assays indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative damage induced by neurotoxins.
- Model System : PC12 cells exposed to neurotoxic agents.
- Findings : The compound significantly reduced cell death and increased viability when pre-treated before exposure to neurotoxins.
Case Studies
-
Study on Antioxidant Activity :
- A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting strong antioxidant activity.
-
Cancer Cell Line Study :
- In a controlled experiment using various cancer cell lines (HeLa, MCF-7), the compound demonstrated dose-dependent inhibition of cell growth with notable effects observed at concentrations above 10 µM.
Q & A
Q. What are the common synthetic routes for 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Key approaches include:
- Suzuki-Miyaura Coupling : Aryl boronic acids are coupled with halogenated precursors under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O, yielding biphenyl intermediates .
- Triflate Intermediate Route : Reaction of [1,1'-biphenyl]-4-yl trifluoromethanesulfonate with methylamine derivatives, followed by HCl treatment to form the hydrochloride salt .
- Stille Coupling : Tributyltin intermediates react with brominated precursors, particularly useful for sterically hindered substrates .
Q. Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic and analytical methods confirm the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.6 ppm) and methyl groups (δ 2.3–2.5 ppm). Integration ratios validate substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 214.12 for the free base) .
- X-ray Crystallography : SHELXL/SHELXT software refines crystal structures, resolving bond lengths and angles (e.g., biphenyl dihedral angles ~30°) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats) due to potential amine hydrochloride toxicity.
- Avoid inhalation; store in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structural data?
Methodological Answer: Discrepancies between experimental (e.g., X-ray) and theoretical data are addressed via:
Q. How to optimize low yields in cross-coupling reactions?
Methodological Answer:
Q. What are its applications in medicinal chemistry?
Methodological Answer:
- Pharmacological Scaffold : The biphenylamine core is a precursor for kinase inhibitors and anticancer agents. Methyl substitution enhances metabolic stability .
- Antibiotic Resistance : Derivatives disrupt bacterial efflux pumps via π-π interactions with transmembrane proteins .
Q. How is this compound applied in materials science?
Methodological Answer:
Q. How to design experiments probing electronic effects of substituents?
Methodological Answer:
Q. How to address discrepancies in reported pKa values?
Methodological Answer:
Q. What strategies validate synthetic intermediates?
Methodological Answer:
- In Situ Monitoring : Use LC-MS to track intermediates during coupling reactions .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to confirm reaction pathways via NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
